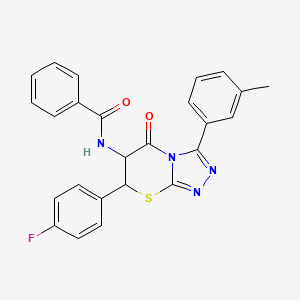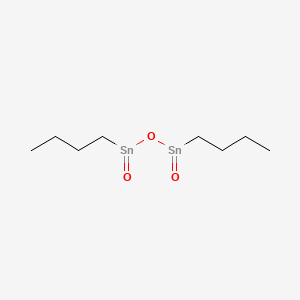
(1R,2R)-(+)-Bis(methylphenylarsino)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-(+)-Bis(methylphenylarsino)benzene is an organoarsenic compound with the molecular formula C20H20As2. It is a chiral molecule, meaning it has non-superimposable mirror images. This compound is known for its unique chemical properties and has been studied for various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-(+)-Bis(methylphenylarsino)benzene typically involves the reaction of methylphenylarsine with a suitable benzene derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve these goals.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-(+)-Bis(methylphenylarsino)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert the compound to its corresponding arsine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
(1R,2R)-(+)-Bis(methylphenylarsino)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of (1R,2R)-(+)-Bis(methylphenylarsino)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming stable complexes that can modulate the activity of these targets. The specific pathways involved depend on the context of its use, such as in catalysis or therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,2R)-(+)-Bis(methylphenylphosphino)benzene
- (1R,2R)-(+)-1,2-Diphenylethylenediamine
- (1R,2R)-(+)-1,2-Diaminocyclohexane L-Tartrate
Uniqueness
(1R,2R)-(+)-Bis(methylphenylarsino)benzene is unique due to its chiral nature and the presence of arsenic atoms, which impart distinct chemical properties compared to similar compounds containing phosphorus or nitrogen. Its ability to form stable complexes with transition metals makes it particularly valuable in coordination chemistry and catalysis.
Propriétés
Formule moléculaire |
C20H20As2 |
|---|---|
Poids moléculaire |
410.2 g/mol |
Nom IUPAC |
methyl-[2-[methyl(phenyl)arsanyl]phenyl]-phenylarsane |
InChI |
InChI=1S/C20H20As2/c1-21(17-11-5-3-6-12-17)19-15-9-10-16-20(19)22(2)18-13-7-4-8-14-18/h3-16H,1-2H3 |
Clé InChI |
XBPXLJZHKNJNHQ-UHFFFAOYSA-N |
SMILES canonique |
C[As](C1=CC=CC=C1)C2=CC=CC=C2[As](C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(2-Hydroxy-4-nitrobenzylidene)amino]-3-nitroguanidine](/img/structure/B13752242.png)
![9,10-Anthracenedione, 2-[[4-(phenylmethyl)phenyl]methyl]-](/img/structure/B13752244.png)

